Cas no 594-00-3 (1-chloro-1-iodoethane)

1-chloro-1-iodoethane 化学的及び物理的性質
名前と識別子
-
- Ethane,1-chloro-1-iodo- (7CI,8CI,9CI)
- 1-CHLORO-1-IODO ETHANE
- 1-chloro-1-iodoethane
- SCHEMBL352066
- DTXSID90472136
- 594-00-3
- EN300-201119
-
- MDL: MFCD18071082
- インチ: InChI=1S/C2H4ClI/c1-2(3)4/h2H,1H3
- InChIKey: RYAGQMSEMGVLGY-UHFFFAOYSA-N
- ほほえんだ: CC(Cl)I
計算された属性
- せいみつぶんしりょう: 189.90463g/mol
- どういたいしつりょう: 189.90463g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 4
- 回転可能化学結合数: 0
- 複雑さ: 15.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1-chloro-1-iodoethane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-201119-2.5g |
1-chloro-1-iodoethane |
594-00-3 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-201119-0.1g |
1-chloro-1-iodoethane |
594-00-3 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-201119-1.0g |
1-chloro-1-iodoethane |
594-00-3 | 1g |
$986.0 | 2023-05-31 | ||
Enamine | EN300-201119-0.5g |
1-chloro-1-iodoethane |
594-00-3 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-201119-0.25g |
1-chloro-1-iodoethane |
594-00-3 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-201119-5.0g |
1-chloro-1-iodoethane |
594-00-3 | 5g |
$2858.0 | 2023-05-31 | ||
Enamine | EN300-201119-10g |
1-chloro-1-iodoethane |
594-00-3 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-201119-1g |
1-chloro-1-iodoethane |
594-00-3 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-201119-10.0g |
1-chloro-1-iodoethane |
594-00-3 | 10g |
$4236.0 | 2023-05-31 | ||
Enamine | EN300-201119-0.05g |
1-chloro-1-iodoethane |
594-00-3 | 0.05g |
$827.0 | 2023-09-16 |
1-chloro-1-iodoethane 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
1-chloro-1-iodoethaneに関する追加情報
1-Chloro-1-Iodoethane (CAS No. 594-00-3): A Comprehensive Overview
1-Chloro-1-iodoethane (CAS No. 594-00-3) is a halogenated organic compound with the chemical formula C2H4ClI. This compound is a derivative of ethane, where one hydrogen atom is replaced by a chlorine atom and another by an iodine atom. Due to its unique structure, 1-chloro-1-iodoethane exhibits interesting chemical properties and has found applications in various fields, including organic synthesis and materials science.
The molecular weight of 1-chloro-1-iodoethane is approximately 176.9 g/mol, and its physical properties include a boiling point of around 75°C and a melting point of -6°C. The compound is typically a colorless liquid with a pungent odor. Its solubility in water is limited, but it can dissolve in organic solvents such as ethanol and diethyl ether. These physical characteristics make it suitable for use in various chemical reactions where precise control over solubility and reactivity is required.
From a chemical standpoint, 1-chloro-1-iodoethane is highly reactive due to the presence of two halogen atoms (chlorine and iodine) on the same carbon atom. This structure makes it an excellent substrate for nucleophilic substitution reactions, particularly SN2 mechanisms, where the leaving group (in this case, iodide) can be replaced by another nucleophile. Recent studies have shown that the reactivity of 1-chloro-1-iodoethane can be further enhanced by modifying reaction conditions, such as temperature and solvent choice, to optimize yield and selectivity.
In terms of synthesis, 1-chloro-1-iodoethane can be prepared through several methods. One common approach involves the reaction of ethylene with chlorine gas in the presence of an iodide source, followed by purification to isolate the desired product. Another method involves halogen exchange reactions, where one halogen atom is substituted with another under specific conditions. Researchers have explored alternative synthetic pathways to improve efficiency and reduce costs, particularly in large-scale production scenarios.
The applications of 1-chloro-1-iodoethane are diverse and continue to expand with advancements in chemistry. One significant application is in the synthesis of biologically active compounds, where it serves as an intermediate in the construction of complex molecular frameworks. For instance, recent research has highlighted its role in the development of novel pharmaceutical agents targeting specific biological pathways. Additionally, 1-chloro-1-iodoethane is used as a precursor in the production of advanced materials such as polymers and surfactants.
In the field of materials science, 1-chloro-1-iodoethane has been employed as a building block for creating functionalized surfaces and nanomaterials. Its ability to undergo controlled substitution reactions allows for precise modification of surface properties, which is critical in applications such as sensors and catalysis. Recent studies have demonstrated its potential in creating self-assembled monolayers with tailored functionalities.
The environmental impact of 1-chloro-1-iodoethane has also been a topic of interest among researchers. While it is not classified as hazardous under normal conditions, proper handling and disposal are recommended to minimize ecological risks. Ongoing research aims to develop more sustainable methods for synthesizing and utilizing this compound to reduce its environmental footprint.
In conclusion, 1-chloro-1-iodoethane (CAS No. 594-00-3) is a versatile compound with significant potential in various chemical applications. Its unique structure and reactivity make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new possibilities for this compound, its role in advancing chemical technology will undoubtedly grow.
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